2-(5-Chlorothiophen-2-yl)-2-ethoxyethan-1-amine
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Overview
Description
2-(5-Chlorothiophen-2-yl)-2-ethoxyethan-1-amine is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophen-2-yl)-2-ethoxyethan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Chlorination: The thiophene ring is then chlorinated to introduce the chlorine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chlorothiophen-2-yl)-2-ethoxyethan-1-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, ethanol, reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(5-Chlorothiophen-2-yl)-2-ethoxyethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and antifungal activities.
Materials Science: The compound is utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of corrosion inhibitors and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiophen-2-yl)-2-ethoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-Chlorothiophen-2-yl)ethanamine: Similar structure but lacks the ethoxy group.
2-(5-Chlorothiophen-2-yl)acetonitrile: Contains a nitrile group instead of the ethoxy and amine groups.
2-(5-Chlorothiophen-2-yl)ethanol: Contains a hydroxyl group instead of the amine group.
Uniqueness
2-(5-Chlorothiophen-2-yl)-2-ethoxyethan-1-amine is unique due to the presence of both the ethoxy and amine groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12ClNOS |
---|---|
Molecular Weight |
205.71 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)-2-ethoxyethanamine |
InChI |
InChI=1S/C8H12ClNOS/c1-2-11-6(5-10)7-3-4-8(9)12-7/h3-4,6H,2,5,10H2,1H3 |
InChI Key |
FYWVSYYXQUFOGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN)C1=CC=C(S1)Cl |
Origin of Product |
United States |
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